molecular formula C19H28O5 B8493641 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid CAS No. 841268-19-7

4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid

Cat. No. B8493641
M. Wt: 336.4 g/mol
InChI Key: CTTPWOVDUKGWSY-UHFFFAOYSA-N
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Patent
US07381350B2

Procedure details

A dimethylformamide (3 L) solution of 3-[(6-bromohexyloxy)methyl]-3-ethyloxetane 500 g, 4-hydroxybenzoic acid 297 g and potassium carbonate 490 g was stirred at 90° C. for 8 hours. Water 4 L was added to the reaction mixture, and then it was extracted with toluene 4 L. The organic layer was washed with water, and the solvent was distilled off. Sodium hydroxide 200 g, water 1 L and ethanol 2.5 L were added to the resulting residue and refluxed for 4 hours. Ethanol (1 L) was distilled off at atmospheric pressure, and then the solution was acidified by hydrochloric acid to obtain a slurry. The slurry was filtered and dried to thereby obtain 400 g of 4-[6-(3-ethyloxetane-3-ylmethoxy)hexyloxy]benzoic acid. Melting point: 58.5° C.
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
297 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.Br[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][CH2:14][C:15]1([CH2:19][CH3:20])[CH2:18][O:17][CH2:16]1.[OH:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH2:19]([C:15]1([CH2:14][O:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][O:21][C:22]2[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=2)[CH2:18][O:17][CH2:16]1)[CH3:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 L
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
500 g
Type
reactant
Smiles
BrCCCCCCOCC1(COC1)CC
Name
Quantity
297 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
490 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
it was extracted with toluene 4 L
WASH
Type
WASH
Details
The organic layer was washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Sodium hydroxide 200 g, water 1 L and ethanol 2.5 L were added to the resulting residue
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol (1 L) was distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to obtain a slurry
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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